molecular formula C4H18CuN4O2 B3426508 Bis(ethylenediamine)copper dihydroxide CAS No. 52769-67-2

Bis(ethylenediamine)copper dihydroxide

Cat. No.: B3426508
CAS No.: 52769-67-2
M. Wt: 217.76 g/mol
InChI Key: WATCRQGYOIZIHC-UHFFFAOYSA-L
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Description

Bis(ethylenediamine)copper(II) hydroxide, also known as Copper(II)-ethylenediame complex, is a stable complex formed by copper (Cu) ions with ethylenediamine . It is a transition metal solution that can be used as a catalyst for electrochemical reduction processes .


Synthesis Analysis

Bis(ethylenediamine)copper(II) hydroxide has been used to evaluate the cation exchange capacity (CEC) of clays by copper absorption . It may also be used to modify polyoxoniobate, which is a class of polyoxometalates (POMs) that finds potential application in photocatalytic H2 production .


Molecular Structure Analysis

The molecular structure of Bis(ethylenediamine)copper(II) hydroxide is represented by the linear formula: Cu(H2NCH2CH2NH2)2(OH)2 . The molecular weight of the compound is 217.76 g/mol .


Chemical Reactions Analysis

Bis(ethylenediamine)copper(II) hydroxide is used as a solvent to measure the viscosity of cellulose .


Physical and Chemical Properties Analysis

Bis(ethylenediamine)copper(II) hydroxide is a dark blue solid that can be dissolved in water . It has a density of 1.086 g/mL at 25 °C .

Mechanism of Action

The removal of Cu2+ is predominantly achieved through the replacement reaction of Bis(ethylenediamine)copper(II) hydroxide and EDTA-Cu .

Safety and Hazards

Bis(ethylenediamine)copper(II) hydroxide is classified as Acute Tox. 4; Skin Corr. 1B; Eye Dam. 1; H302, H314, H318 . It can cause severe skin burns and eye damage . It can also be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate protective equipment should be worn during operation .

Properties

IUPAC Name

copper;ethane-1,2-diamine;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCRQGYOIZIHC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18CuN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52769-67-2 (Parent), 14552-35-3 (dihydroxide)
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
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DSSTOX Substance ID

DTXSID301014409
Record name Bis(ethylenediamine)copper dihydroxide
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Molecular Weight

217.76 g/mol
Source PubChem
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Physical Description

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen).
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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Boiling Point

212 °F at 760 mmHg (approx.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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CAS No.

14552-35-3, 52769-67-2
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
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Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
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Record name Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)-
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Record name Bis(ethylenediamine)copper dihydroxide
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Record name Bis(ethylenediamine)copper dihydroxide
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Record name Ethylenediamine copper(II) hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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